molecular formula C53H74BrO2PPd B14771868 Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)

Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2', 4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)

Cat. No.: B14771868
M. Wt: 960.4 g/mol
InChI Key: GEMHNHWISAQKKZ-UHFFFAOYSA-M
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Description

Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is a complex organometallic compound that features a palladium center coordinated with a bromo(4-butylphenyl) group and a bulky phosphine ligand. This compound is known for its application in various catalytic processes, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) typically involves the reaction of a palladium precursor with the corresponding phosphine ligand and bromo(4-butylphenyl) group. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive palladium complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, boronic acids, and various nucleophiles. Typical reaction conditions involve the use of solvents like toluene or THF, and bases such as potassium carbonate or sodium tert-butoxide .

Major Products

The major products formed from these reactions are often biaryl compounds or other complex organic molecules, depending on the specific reaction and reagents used .

Scientific Research Applications

Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) involves the coordination of the palladium center with the phosphine ligand, which stabilizes the complex and enhances its reactivity. The palladium center undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo(4-butylphenyl)[2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds. The bulky phosphine ligand helps to prevent unwanted side reactions and increases the efficiency of the catalytic process .

Properties

Molecular Formula

C53H74BrO2PPd

Molecular Weight

960.4 g/mol

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);butylbenzene

InChI

InChI=1S/C43H61O2P.C10H13.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-2-3-7-10-8-5-4-6-9-10;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;5-6,8-9H,2-3,7H2,1H3;1H;/q;-1;;+2/p-1

InChI Key

GEMHNHWISAQKKZ-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=CC=[C-]C=C1.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.Br[Pd+]

Origin of Product

United States

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